Physalin A

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

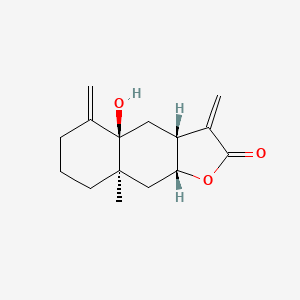

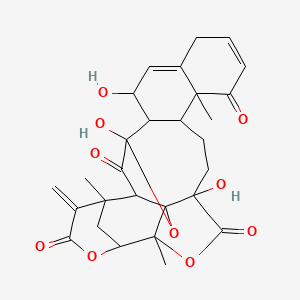

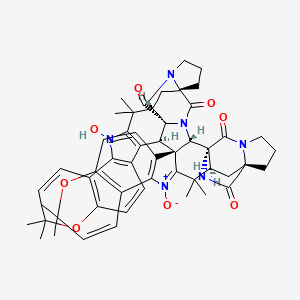

フィザリンAは、ナス科の植物であるフダンソウ(Physalis alkekengi L. var. franchetii (Mast.)) の花托から得られる生物活性化合物です。 フィザリンは、13,14-セコ-16,24-シクロステロイド環骨格という珍しい構造を持つステロイド系化合物のグループに属します 。 フィザリンAは、抗炎症、抗腫瘍、抗菌作用など、多様な薬理作用を有することから、大きな注目を集めています .

2. 製法

合成経路および反応条件: フィザリンAは、さまざまな化学経路によって合成できます。 一般的な方法の1つは、エタノールまたはメタノールなどの溶媒を用いて、フダンソウの花托から化合物を抽出することです 。次に、抽出物をクロマトグラフィー分離にかけ、フィザリンAを単離します。

工業生産方法: フィザリンAの工業生産は、通常、フダンソウから大量に抽出することによって行われます。 プロセスには、花托の収穫、乾燥、溶媒抽出、および高速液体クロマトグラフィー(HPLC)などの技術による精製が含まれます .

3. 化学反応解析

反応の種類: フィザリンAは、酸化、還元、置換などのさまざまな化学反応を起こします .

一般的な試薬と条件:

酸化: フィザリンAは、酸性条件下で過マンガン酸カリウムまたは三酸化クロムなどの試薬を用いて酸化できます.

還元: フィザリンAの還元は、水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの試薬を用いて行うことができます.

生成される主要な生成物: これらの反応から生成される主要な生成物には、酸化誘導体、フィザリンAの還元型、およびさまざまな置換されたフィザリンが含まれます .

4. 科学研究への応用

フィザリンAは、幅広い科学研究への応用があります。

準備方法

Synthetic Routes and Reaction Conditions: Physalin A can be synthesized through various chemical routes. One common method involves the extraction of the compound from the calyces of Physalis alkekengi using solvents such as ethanol or methanol . The extract is then subjected to chromatographic separation to isolate Physalin A.

Industrial Production Methods: Industrial production of this compoundtypically involves large-scale extraction from Physalis plants. The process includes harvesting the calyces, drying them, and then performing solvent extraction followed by purification using techniques like high-performance liquid chromatography (HPLC) .

化学反応の分析

Types of Reactions: Physalin A undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Reduction: Reduction of this compoundcan be achieved using reagents like sodium borohydride or lithium aluminum hydride.

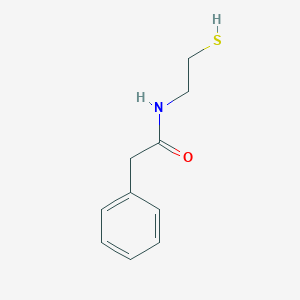

Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms of Physalin A, and various substituted physalins .

科学的研究の応用

Physalin A has a wide range of scientific research applications:

作用機序

フィザリンAは、複数の分子標的および経路を通じてその効果を発揮します。 Nrf2経路を活性化し、解毒酵素と抗酸化応答の誘導につながります 。 さらに、フィザリンAは、細胞周期停止と細胞死に関与する遺伝子の発現を調節することによって、癌細胞のアポトーシスを誘導します 。 この化合物は、ERKおよびp38キナーゼ経路を含むさまざまなシグナル伝達経路も調節します .

6. 類似の化合物との比較

これらの化合物は、類似のステロイド構造を共有していますが、官能基と生物活性は異なります 。 たとえば、フィザリンBは、強力な細胞毒性効果に寄与する二重結合を持ち、一方フィザリンFはエポキシ基を含んでいます 。 フィザリンAは、その独特の薬理作用を付与する官能基の特定の組み合わせによって独特です .

類似化合物との比較

These compounds share a similar steroidal structure but differ in their functional groups and biological activities . For example, Physalin B has a double bond that contributes to its potent cytotoxic effect, while Physalin F contains an epoxy group . Physalin A is unique due to its specific combination of functional groups, which confer its distinct pharmacological properties .

特性

CAS番号 |

23027-91-0 |

|---|---|

分子式 |

C28H30O10 |

分子量 |

526.5 g/mol |

IUPAC名 |

(1S,2S,3R,5R,6S,7R,14R,15S,18R,21S,22R)-5,7,18-trihydroxy-1,14,21-trimethyl-25-methylidene-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,11-diene-13,19,24,27-tetrone |

InChI |

InChI=1S/C28H30O10/c1-12-21(32)36-17-11-23(12,2)19-20(31)27(35)18-14(24(3)13(10-15(18)29)6-5-7-16(24)30)8-9-26(34)22(33)37-25(17,4)28(19,26)38-27/h5,7,10,14-15,17-19,29,34-35H,1,6,8-9,11H2,2-4H3/t14-,15+,17+,18-,19-,23+,24-,25-,26-,27+,28-/m0/s1 |

InChIキー |

VELDODQHYQSJOF-RPKVKFPNSA-N |

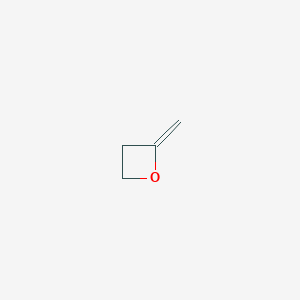

SMILES |

CC12CC(C3(C45C1C(=O)C(O4)(C6C(CCC5(C(=O)O3)O)C7(C(=CC6O)CC=CC7=O)C)O)C)OC(=O)C2=C |

異性体SMILES |

C[C@]12C[C@H]([C@]3([C@]45[C@H]1C(=O)[C@](O4)([C@H]6[C@H](CC[C@@]5(C(=O)O3)O)[C@@]7(C(=C[C@H]6O)CC=CC7=O)C)O)C)OC(=O)C2=C |

正規SMILES |

CC12CC(C3(C45C1C(=O)C(O4)(C6C(CCC5(C(=O)O3)O)C7(C(=CC6O)CC=CC7=O)C)O)C)OC(=O)C2=C |

melting_point |

266°C |

物理的記述 |

Solid |

同義語 |

physalin A |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

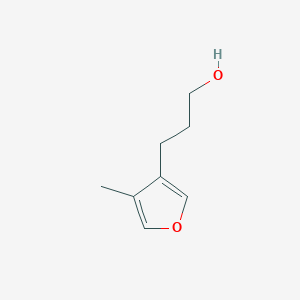

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Methyl-3,7-diphenyl-2-oxa-5-azabicyclo[2.2.1]heptan-6-one](/img/structure/B1253746.png)

![8-Chloro-10-[3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl]phenothiazine-2,3-diol](/img/structure/B1253756.png)